Chloro(bis-pentafluoroethyl)phosphine
Description
Historical Context and Significance of Perfluoroalkylphosphanes in Modern Chemistry
The study of perfluoroalkyl compounds, often broadly categorized under PFAS (per- and polyfluoroalkyl substances), has a history dating back to the 1930s. The first form, polychlorotrifluoroethylene (PCTFE), was discovered in 1934. manufacturingdive.com A major breakthrough occurred in 1938 with the accidental discovery of polytetrafluoroethylene (PTFE), which was later trademarked as Teflon. manufacturingdive.com These early discoveries laid the groundwork for a vast field of fluorine chemistry.
Perfluoroalkylphosphanes, a specific subset of this larger family, have emerged as crucial ligands and reagents in contemporary synthetic chemistry. mdpi.com Their distinctive steric and electronic characteristics make them valuable in homogeneous catalysis, with applications in hydroformylation, hydrogenation, and cross-coupling reactions. mdpi.com The ability of these phosphanes to stabilize metal complexes has also been a significant driver of their use in organometallic chemistry. mdpi.com The development of synthetic routes to access these compounds, such as the reaction of organometallic reagents with halophosphines, has been a key enabler of their widespread application. nih.gov
Unique Electronic and Steric Characteristics Conferred by Perfluoroalkyl Groups
The defining features of perfluoroalkylphosphanes stem from the strong electron-withdrawing nature of the perfluoroalkyl groups. mdpi.com This has a dramatic impact on the electronic properties of the phosphorus atom.
Electronic Effects: The presence of groups like pentafluoroethyl (C₂F₅) renders the phosphine (B1218219) highly electron-deficient. mdpi.com This significantly reduces the basicity and nucleophilicity of the phosphorus atom. mdpi.com Computational studies on polyfluorinated phosphanes have revealed exceptionally low basicity, with pKaH values in acetonitrile (B52724) approaching -30. mdpi.com This indicates a negligible basic character and highlights the significant π-accepting properties of the perfluoroalkyl groups. mdpi.com This contrasts sharply with phosphines bearing electron-donating groups, which exhibit enhanced basicity. mdpi.comscispace.com The ability to tune the electronic properties of phosphines by selecting different substituents is a cornerstone of modern ligand design in catalysis. scispace.com
Steric Effects: In addition to their electronic influence, perfluoroalkyl groups introduce considerable steric bulk. mdpi.com This steric hindrance influences the coordination behavior of the phosphane when it binds to a metal center. mdpi.comnih.gov The combination of steric and electronic effects can be quantified. For instance, the steric influence of a ferrocenyl group in organophosphines has been estimated to be comparable to that of a bulky mesityl group. nih.gov While specific quantitative data for the C₂F₅ group's cone angle in this exact compound is not readily available in the search results, the general principle holds that the bulky fluorinated groups create a sterically demanding ligand. This steric crowding, combined with the electronic effects, can alter reaction equilibria, ligand substitution rates, and the stereoisomerism of the resulting metal complexes. nih.gov
Overview of Research Trajectories for Chloro(bis-pentafluoroethyl)phosphine and Related Compounds
Research involving this compound primarily focuses on its utility as a versatile synthetic precursor for creating other complex organophosphorus compounds. Its P-Cl bond is a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups.
A significant research application is the synthesis of bis(pentafluoroethyl)phosphinic acid amides and hydrazides. These compounds are prepared in good yields through the reaction of this compound with primary amines or hydrazines. researchgate.net This pathway highlights the compound's role as a key building block in accessing more complex fluorinated phosphine derivatives. researchgate.net
Furthermore, gas electron diffraction (GED) studies have been conducted on this compound to determine its molecular structure in the gas phase. nih.gov These investigations, supported by quantum chemical calculations, revealed the existence of multiple low-energy conformers. nih.gov The most stable conformer was found to be the most abundant, and its structural parameters were determined, providing fundamental insight into the molecule's geometry. nih.gov
The broader research context includes the synthesis and coordination chemistry of related ligands, such as bis(bis(pentafluoroethyl)phosphino)ethane, demonstrating the continued interest in developing new fluorinated phosphine ligands for catalysis and materials science. acs.org
Table 2: Selected Research Findings on this compound
| Research Area | Key Finding | Reference |
|---|---|---|
| Synthesis | An improved, high-yield (66%) synthesis protocol has been developed. | nih.gov |
| Reactivity | Serves as a precursor for bis(pentafluoroethyl)phosphinic acid amides and hydrazides via reaction with amines/hydrazines. | researchgate.net |
| Molecular Structure | Gas electron diffraction (GED) shows a two-conformer model, with the most stable conformer comprising 61(5)% of the total. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloro-bis(1,1,2,2,2-pentafluoroethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4ClF10P/c5-16(3(12,13)1(6,7)8)4(14,15)2(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMISLQQSOAARX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)P(C(C(F)(F)F)(F)F)Cl)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4ClF10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373899 | |
| Record name | Bis(pentafluoroethyl)phosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35449-89-9 | |
| Record name | Bis(pentafluoroethyl)phosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Chloro Bis Pentafluoroethyl Phosphine and Analogs
Direct Synthetic Routes to Chloro(bis-pentafluoroethyl)phosphine
The direct synthesis of this compound, (C₂F₅)₂PCl, logically follows the well-established reaction of phosphorus trichloride (B1173362) (PCl₃) with organometallic reagents. rsc.orgrsc.org This approach involves the stoichiometric addition of a pentafluoroethyl nucleophile, typically a Grignard or organolithium reagent, to PCl₃. By controlling the stoichiometry (2 equivalents of the organometallic reagent to 1 equivalent of PCl₃), the sequential displacement of two chlorine atoms can be achieved to yield the desired dialkylchlorophosphine.
Reaction Scheme: PCl₃ + 2 "C₂F₅"⁻ → (C₂F₅)₂PCl + 2 Cl⁻
While this represents a fundamental and direct synthetic pathway, specific documented examples focusing solely on the high-yield isolation of (C₂F₅)₂PCl are not extensively detailed in prominent literature. However, the synthesis of various related (C₂F₅)₂P(R) compounds is reported, strongly suggesting that (C₂F₅)₂PCl is a viable, if often transient, intermediate generated and used in situ for subsequent reactions. youtube.com The reaction of perfluoroalkyl Grignard reagents with phosphorus(III) halides has been explored, leading to (perfluoroalkyl)phosphonous dihalides, further demonstrating the viability of this core reaction type. researchgate.net
Strategies for Introducing Perfluoroalkyl Moieties into Phosphorus Compounds
The incorporation of perfluoroalkyl groups, such as pentafluoroethyl (C₂F₅), into phosphorus-containing molecules is of significant interest as it imparts unique electronic properties, rendering the phosphine (B1218219) highly electron-deficient. rsc.org This modification enhances the π-acceptor capabilities of the phosphine ligand, influencing the catalytic activity of its metal complexes. Several strategic approaches have been developed to forge these robust P-C₂F₅ bonds.
Nucleophilic substitution at a phosphorus center is a primary strategy for constructing perfluoroalkyl phosphines. This typically involves the reaction of a phosphorus electrophile (e.g., a halogenated phosphine) with a potent perfluoroalkyl nucleophile. rsc.org
A powerful and common method for forming P-C bonds involves the use of highly reactive organolithium reagents. rsc.org For perfluoroalkylation, a pentafluoroethyllithium (C₂F₅Li) reagent can be generated in situ, often from the reaction of an alkyl lithium compound like n-butyllithium (n-BuLi) with a pentafluoroethyl halide source. This potent nucleophile can then react with a suitable halogenated phosphine, such as phosphorus trichloride or an existing alkyl/aryl chlorophosphine, to displace a chloride ion and form the desired P-C₂F₅ bond.
The following table provides examples of this methodology to create related perfluoroalkyl phosphines.
| Phosphorus Halide | Organolithium Source | Product |
| Ph₂PCl | C₂F₅Li (from C₂F₅Cl + BuLi) | Ph₂P(C₂F₅) |
| PhPLi₂ | n-C₃F₇I | PhHP(CF₂)₂CF₃ |
Table 1: Examples of Nucleophilic Substitution using Organolithium Reagents. manchester.ac.uk
An alternative nucleophilic strategy involves the use of silyl-based reagents. Research has shown that silylphosphines (R₂PSiMe₃) can react with perfluoroalkyl iodides to generate perfluoroalkyl-containing phosphines. manchester.ac.uk In this reaction, the silylphosphine acts as the phosphorus nucleophile, attacking the electrophilic carbon of the perfluoroalkyl iodide.
This method was successfully used to synthesize a variety of new perfluoroalkyl-containing phosphines by reacting reagents like Ph₂PSiMe₃ or Et₂PSiMe₃ with perfluoroalkyl iodides such as n-C₃F₇I and n-C₄F₉I. manchester.ac.uk While this specific approach uses a silylphosphine, it highlights the utility of silicon-based reagents in mediating the formation of P-perfluoroalkyl bonds. The interaction of phosphorus halides with alkoxytrimethylsilanes has also been studied, establishing a precedent for reactivity between these classes of compounds. rsc.org
Radical reactions offer a complementary approach to nucleophilic substitution for forming P-C bonds. These methods typically involve the generation of a perfluoroalkyl radical, which then reacts with a suitable phosphorus-containing precursor. rsc.org
Photoinduced reactions provide a mild and efficient way to initiate radical perfluoroalkylation. A notable example is the photoinduced reductive perfluoroalkylation of phosphine oxides. rsc.org In this method, a stable phosphorus(V) source, such as diphenyl(2,4,6-trimethylbenzoyl)-phosphine oxide (TMDPO), reacts with a perfluoroalkyl iodide under irradiation. rsc.org The process is believed to proceed via a single-electron transfer mechanism. The reaction not only forms the P-perfluoroalkyl bond but also reduces the phosphorus center from P(V) to a P(III) phosphine. rsc.org This approach is advantageous as it utilizes air-stable starting materials and can produce P-perfluoroalkylphosphines in good yields within short reaction times. rsc.org
The general principle of photoinduced electron transfer has been demonstrated in reactions between various electron donors and perfluoroalkyl iodides, supporting the proposed radical-based mechanism. rsc.org
The table below summarizes findings for a photoinduced perfluoroalkylation reaction.
| Phosphorus Source | Perfluoroalkyl Source | Conditions | Product Class |
| TMDPO | Perfluoroalkyl Iodides | UV Irradiation | P-(perfluoroalkyl)diphenylphosphines |
Table 2: Example of Photoinduced Reductive Perfluoroalkylation. rsc.org
Radical-Mediated Perfluoroalkylation Pathways
Reductive Perfluoroalkylation of Phosphine Oxides
A notable method for the synthesis of P-perfluoroalkylated phosphines involves the direct reductive perfluoroalkylation of phosphine oxides. rsc.org This approach is advantageous as it utilizes air-stable phosphorus(V) compounds to generate phosphorus(III) species in good yields and over short reaction times. rsc.org
One specific example is a photoinduced reaction between diphenyl(2,4,6-trimethylbenzoyl)-phosphine oxide (TMDPO) and perfluoroalkyl iodides, which yields P-(perfluoroalkyl)diphenylphosphines. rsc.org The process is initiated by the photolytic α-cleavage of TMDPO, generating a 2,4,6-trimethylbenzoyl radical and a diphenylphosphonyl radical. nottingham.edu.cn This reaction directly converts a P(V) oxide to a P(III) phosphine while simultaneously forming the desired P-C(perfluoroalkyl) bond. rsc.org While this specific example produces a diphenyl derivative, the principle demonstrates a viable route to perfluoroalkyl phosphines from their corresponding oxides.
Table 1: Photoinduced Reductive Perfluoroalkylation of TMDPO
| Phosphine Oxide Precursor | Perfluoroalkyl Source | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| Diphenyl(2,4,6-trimethylbenzoyl)-phosphine oxide (TMDPO) | Perfluoroalkyl Iodide (RfI) | Photo-irradiation | P-(perfluoroalkyl)diphenylphosphine | rsc.org |
Electrochemical Fluorination Processes
Electrochemical fluorination (ECF), particularly the Simons process, is a foundational and commercially viable method for preparing perfluorinated compounds, including precursors to perfluoroalkyl phosphines. researchgate.netwikipedia.org The process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (B91410) at a nickel anode. wikipedia.org
The ECF of trialkylphosphines, such as triethylphosphine, directly yields the corresponding tris(perfluoroalkyl)difluorophosphoranes, for instance, tris(pentafluoroethyl)difluorophosphorane ((C₂F₅)₃PF₂). researchgate.netelectrochem.org These phosphoranes are highly valuable and reactive intermediates. morressier.com They are strong Lewis acids and serve as convenient starting materials for a variety of perfluoroalkyl-phosphorus compounds. researchgate.netmorressier.com The Simons process is a key industrial route to access these precursors, which can then be chemically modified to obtain the desired phosphine derivatives. researchgate.netresearchgate.net For example, (C₂F₅)₃PF₂ is known to hydrolyze to form bis(pentafluoroethyl)phosphinate, demonstrating a pathway to break down the tris-substituted product into bis-substituted derivatives. researchgate.net
Table 3: Simons Process for Perfluoroalkyl Phosphorane Synthesis
| Starting Material | Process | Conditions | Primary Product | Yield | Reference |
|---|---|---|---|---|---|
| Triethylphosphine (Et₃P) | Electrochemical Fluorination (Simons Process) | Anhydrous HF, Ni Anode, 5-6 V | Tris(pentafluoroethyl)difluorophosphorane ((C₂F₅)₃PF₂) | High Yield | researchgate.netelectrochem.org |
| Tri-n-butylphosphine (Bu₃P) | Electrochemical Fluorination (Simons Process) | Anhydrous HF, Ni Anode | Tris(perfluorobutyl)difluorophosphorane ((C₄F₉)₃PF₂) | 49% | electrochem.org |
Synthesis via Phosphine Oxide Reduction
Many synthetic routes to perfluoroalkyl phosphines first generate the more stable phosphine oxide (P=O) analogue. Therefore, the efficient deoxygenation of these phosphine oxides is a critical subsequent step. organic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net A variety of reducing agents and methods have been developed for this transformation.
Traditional methods often require harsh or expensive reagents like silanes (e.g., HSiCl₃, PhSiH₃) or metal hydrides. researchgate.net More recent advancements have focused on milder and more chemoselective protocols. A metal-free reduction has been developed using oxalyl chloride as an activating agent followed by hexachlorodisilane (B81481) as the reducing agent, which proceeds under mild conditions. nih.gov This method is effective for a range of phosphine oxides and produces the desired phosphine in high purity. nih.gov Another innovative, metal-free approach uses inexpensive hydrosilanes in the presence of catalytic amounts of specific phosphoric acid esters, which tolerates a wide array of functional groups. organic-chemistry.org Copper complexes have also been used to catalyze the reduction of phosphine oxides with mild reducing agents like tetramethyldisiloxane (TMDS). organic-chemistry.org
Table 4: Selected Methods for Phosphine Oxide Reduction
| Reducing System | Substrate Scope | Key Features | Reference |
|---|---|---|---|
| Oxalyl Chloride / Hexachlorodisilane | Broad range of phosphine(V) oxides | Metal-free, mild conditions, high purity product | nih.gov |
| Hydrosilanes / cat. Phosphoric Acid Ester | Aromatic, heteroaromatic, aliphatic phosphine oxides | Metal-free, highly chemoselective, tolerates many functional groups | organic-chemistry.org |
| Tetramethyldisiloxane (TMDS) / Copper Complex | Various phosphine oxides | Selective reduction in the presence of ketones, esters, etc. | organic-chemistry.org |
Generation from Other Perfluoroalkyl Phosphane Derivatives
The most direct syntheses of this compound involve the chemical modification of readily accessible perfluoroalkyl phosphane precursors. A key starting material, tris(pentafluoroethyl)difluorophosphorane ((C₂F₅)₃PF₂), is produced industrially via electrochemical fluorination. nih.gov
This phosphorane can be transformed into bis(pentafluoroethyl)phosphinic acid chloride ((C₂F₅)₂P(O)Cl). nih.gov This acid chloride is a versatile intermediate. For example, it can be reacted with primary amines or hydrazines to yield previously unknown bis(pentafluoroethyl)phosphinyl amides and hydrazides. researchgate.net While the direct conversion of (C₂F₅)₂P(O)Cl to the target (C₂F₅)₂PCl is not explicitly detailed in the provided sources, the reduction of the P=O bond (as described in section 2.2.5) would yield the desired product.
An alternative route involves the synthesis of aminophosphine (B1255530) derivatives. The synthesis of various (C₂F₅)₂P(R) ligands, where R can be an amino group like NEt₂, has been reported. capes.gov.br The cleavage of a P-N bond to form a P-Cl bond is a standard transformation in phosphorus chemistry, often achieved by treatment with gaseous hydrogen chloride (HCl). researchgate.net This provides a direct pathway from (C₂F₅)₂P(NEt₂) to this compound. Furthermore, the industrial product (C₂F₅)₃PF₂ can be converted into bis(pentafluoroethyl)phosphinous acid, (C₂F₅)₂POH, via the phosphinic acid chloride intermediate. nih.govresearchgate.net This phosphinous acid exists in equilibrium with its phosphane oxide tautomer, (C₂F₅)₂P(O)H, and could potentially be chlorinated to yield the target compound. nih.gov
Table 5: Synthesis from Perfluoroalkyl Phosphane Precursors
| Precursor | Reagent | Intermediate/Product | Reaction Type | Reference |
|---|---|---|---|---|
| (C₂F₅)₃PF₂ | Controlled Hydrolysis | (C₂F₅)₂P(O)Cl | Transformation | nih.gov |
| (C₂F₅)₂P(NEt₂) | HCl(g) | (C₂F₅)₂PCl | P-N bond cleavage / Chlorination | capes.gov.brresearchgate.net |
| (C₂F₅)₂P(O)Cl | Bu₃SnH then HBr | (C₂F₅)₂POH | Reduction/Hydrolysis | nih.gov |
Reactivity and Mechanistic Investigations of Chloro Bis Pentafluoroethyl Phosphine
Nucleophilic Reactivity of the Phosphorus Center
The phosphorus atom in tertiary phosphines possesses a lone pair of electrons, making it inherently nucleophilic. illinois.edu Tertiary phosphines are generally stronger nucleophiles than analogous amines; for instance, the reaction of ethyl iodide with diethylphenylphosphine (B167853) is over 500 times faster than with diethylphenylamine. illinois.edu The nucleophilicity of phosphines is a key property that allows them to catalyze a variety of organic transformations by adding to electrophilic starting materials to generate reactive zwitterionic intermediates. nih.govnih.gov
The reactivity of the phosphine (B1218219) nucleophile is significantly influenced by the electronic nature of its substituents. walisongo.ac.id Electron-donating groups, such as alkyl groups, increase the electron density on the phosphorus atom, enhancing its nucleophilicity. Conversely, electron-withdrawing groups decrease it. nih.govwalisongo.ac.id In Chloro(bis-pentafluoroethyl)phosphine, the phosphorus center is bonded to two highly electronegative pentafluoroethyl (C2F5) groups. These groups exert a strong negative inductive effect, withdrawing electron density from the phosphorus atom. This reduction in electron density significantly diminishes the nucleophilic character of the phosphorus lone pair compared to trialkylphosphines like tributylphosphine. illinois.eduwalisongo.ac.id This effect is crucial in determining the compound's reaction pathways and its efficacy as a nucleophilic catalyst. nih.gov
P-C Bond Cleavage Mechanisms in Perfluoroalkylphosphanes
The cleavage of the phosphorus-carbon (P-C) bond in tertiary phosphines, including perfluoroalkylphosphanes, is a critical reaction pathway. Mechanistic studies on related phosphines reacting with lithium in THF indicate that P-C bond scission can proceed through a process involving a thermodynamic equilibrium between different cleaved species. nih.gov This mechanism suggests the formation of both P-C(aryl) and P-C(alkyl) cleaved radicals and anions. nih.gov These highly reactive intermediates subsequently react and are stabilized as lithium salts. nih.gov
A proposed general mechanism involves the competitive release of leaving groups as the most thermodynamically stable anion or radical. nih.gov In the context of perfluoroalkylphosphanes, the high electronegativity of the perfluoroalkyl groups influences the stability of the potential leaving groups, thereby directing the cleavage pathway. Theoretical studies on the cleavage of the P-C bond in other organophosphorus compounds, such as α-aminophosphonates under acidic conditions, also highlight a multi-step process that can involve protonation followed by the cleavage of the P-C bond. nih.gov The inclusion of solvent molecules, such as water, can be necessary to facilitate the bond-breaking step. nih.gov
Formation of Adducts and Derivatives
This compound engages in various reactions to form stable adducts and derivative compounds through interactions at its phosphorus center.
The P-Cl bond in this compound is susceptible to nucleophilic attack by amines. Analogous reactions have been demonstrated with bis(pentafluoroethyl)phosphinyl chloride, which reacts with primary amines and hydrazines to yield previously unknown bis(pentafluoroethyl)phosphinyl amides and hydrazides in good yields. researchgate.net The reaction proceeds via nucleophilic substitution at the phosphorus center, where the amine displaces the chloride ion. The nucleophilicity of the amine plays a significant role; for example, aromatic amines show reduced reactivity compared to alkylamines. researchgate.net Water present in the reaction medium can lead to hydrolysis of the products. researchgate.net
Table 1: Representative Reactions of (C₂F₅)₂P(O)Cl with Amines and Hydrazines Data derived from analogous reactions of Bis(pentafluoroethyl)phosphinyl chloride.
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| (C₂F₅)₂P(O)Cl | Primary Amines (RNH₂) | (C₂F₅)₂P(O)NHR |
| (C₂F₅)₂P(O)Cl | Hydrazines (RNHNH₂) | (C₂F₅)₂P(O)NHNHR |
| (C₂F₅)₂P(O)Cl | Ammonia (NH₃) | (C₂F₅)₂P(O)NH₂ |
N-Heterocyclic Carbenes (NHCs) are strong Lewis bases that can react with fluorinated phosphines to form stable adducts. researchgate.net Research on the related compound tris(pentafluoroethyl)difluorophosphorane, PF₂(C₂F₅)₃, shows that it readily forms adducts with NHCs that have small alkyl substituents (e.g., methyl, n-propyl, isopropyl) on the nitrogen atoms. researchgate.net These reactions yield stable NHC·PF₂(C₂F₅)₃ adducts. researchgate.net However, when the NHC is sterically hindered, such as with bulky t-butyl or di-iso-propylphenyl groups, the direct adduct may not form. Instead, the mixture can exhibit the characteristics of a Frustrated Lewis Pair (FLP), capable of reactions like the ring-opening of THF. researchgate.net NHC-phosphinidene adducts (NHPs) are an emerging class of ligands themselves, with the ability to bind to various main group and transition metals. chemrxiv.org
Table 2: Adduct Formation with N-Heterocyclic Carbenes (NHCs) and Related Fluorophosphoranes
| Phosphorus Compound | Lewis Base (NHC) | Result | Reference |
|---|---|---|---|
| PF₂(C₂F₅)₃ | R₂Im (R=Me, nPr, iPr) | Adduct Formation: R₂Im·PF₂(C₂F₅)₃ | researchgate.net |
| PF₂(C₂F₅)₃ | tBu₂Im, Dipp₂Im | Frustrated Lewis Pair (FLP) Behavior | researchgate.net |
This compound exhibits dual reactivity in Lewis acid-base chemistry. The lone pair on the phosphorus atom allows it to act as a Lewis base, forming adducts with Lewis acids. However, the strong electron-withdrawing nature of the two pentafluoroethyl groups significantly reduces its basicity.
Simultaneously, these electronegative groups can induce considerable Lewis acidity at the phosphorus center, allowing it to accept electron density from strong Lewis bases. This behavior is seen in related systems. For example, tris(pentafluoroethyl)gallane, a strong Lewis acid, forms stable adducts with donor molecules like trimethylphosphine (B1194731). researchgate.net Furthermore, the phosphorane PF₂(C₂F₅)₃ forms adducts with trimethylphosphine (PMe₃) but not with weaker phosphine bases like triphenylphosphine (B44618) (PPh₃). researchgate.net The bis(pentafluoroethyl)stibanyl function, (F₅C₂)₂Sb–, which is isoelectronic to the phosphorus analogue in terms of its perfluoroalkyl substituents, is considered a soft Lewis acid. rsc.org This suggests that this compound can also form stable adducts by acting as a Lewis acid.
Table 3: Representative Lewis Acid-Base Adducts with Perfluoroalkyl-Substituted Group 15 Compounds
| Lewis Acid | Lewis Base | Adduct Formed | Reference |
|---|---|---|---|
| PF₂(C₂F₅)₃ | PMe₃ | Me₃P·PF₂(C₂F₅)₃ | researchgate.net |
| Ga(C₂F₅)₃ | PMe₃ | [Ga(C₂F₅)₃(PMe₃)] | researchgate.net |
| (Fxyl)₂SbCl | H(S)PtBu₂ | (Fxyl)₂Sb(Cl)-S-(H)P(tBu)₂ | rsc.org |
Radical-Involved Reaction Pathways
Tertiary phosphines can participate in radical reactions through single-electron-transfer (SET) processes. rsc.org The generation of phosphine-centered radical species can occur through various methods, including interaction with oxidants or photoredox catalysis, leading to novel reaction pathways. rsc.org
Mechanistic studies on P-C bond cleavage specifically point to the involvement of radical intermediates. nih.gov In reactions with lithium, a proposed mechanism involves an equilibrium between radicals and anions formed from the cleavage of the P-C bond. nih.gov The presence of the highly electronegative pentafluoroethyl groups in this compound would influence the stability and reactivity of any resulting perfluoroalkyl radicals, playing a directing role in these reaction pathways. The formation of stable radicals has also been observed in the oxidation of derivatives, such as the oxidation of a bis(pentafluoroethyl)phosphinyl hydrazide with PbO₂ to create a corresponding stable oxo-radical. researchgate.net
Halogen-Metal Exchange Reactions
Halogen-metal exchange represents a fundamental class of reactions in organometallic chemistry, providing a versatile route for the formation of new carbon-metal and heteroatom-metal bonds. In the context of perfluoroalkyl-substituted phosphines, such as this compound ((C₂F₅)₂PCl), these reactions are of particular interest for the synthesis of novel ligands and organophosphorus compounds with unique electronic properties. The strong electron-withdrawing nature of the pentafluoroethyl groups significantly influences the reactivity of the phosphorus-chlorine (P-Cl) bond.
Detailed mechanistic studies on the halogen-metal exchange reactions of this compound are not extensively documented in publicly available literature. However, analogies can be drawn from the reactivity of similar perfluoroalkyl phosphine halides, such as chlorobis(trifluoromethyl)phosphine ((CF₃)₂PCl). These compounds readily react with various organometallic reagents, including Grignard reagents and organolithium compounds.
The general mechanism for halogen-metal exchange involves the nucleophilic attack of the organometallic reagent on the phosphorus atom, leading to the displacement of the chloride ion. The reaction with an organolithium reagent (R-Li), for instance, would proceed as follows:
(C₂F₅)₂PCl + R-Li → (C₂F₅)₂P-R + LiCl
Similarly, the reaction with a Grignard reagent (R-MgX) would yield the corresponding phosphine and a magnesium halide salt:
(C₂F₅)₂PCl + R-MgX → (C₂F₅)₂P-R + MgXCl
The high electronegativity of the pentafluoroethyl groups makes the phosphorus atom in (C₂F₅)₂PCl highly electrophilic, thus facilitating these substitution reactions. The specific reaction conditions, such as solvent and temperature, play a crucial role in the outcome and yield of these transformations. While specific experimental data for (C₂F₅)₂PCl is scarce, the table below provides a hypothetical representation of potential halogen-metal exchange reactions based on the known reactivity of analogous compounds.
Table 1: Representative Halogen-Metal Exchange Reactions
| Organometallic Reagent | Product | Reaction Type |
|---|---|---|
| Methyllithium (CH₃Li) | Methyl(bis-pentafluoroethyl)phosphine | Alkylation |
| Phenylmagnesium bromide (C₆H₅MgBr) | Phenyl(bis-pentafluoroethyl)phosphine | Arylation |
| tert-Butyllithium (t-BuLi) | tert-Butyl(bis-pentafluoroethyl)phosphine | Alkylation |
Thermolysis and Decomposition Pathways
The thermal stability of organophosphorus compounds is a critical aspect of their chemistry, influencing their storage, handling, and application in high-temperature processes. The presence of perfluoroalkyl groups generally enhances the thermal stability of organic molecules due to the high bond energy of the carbon-fluorine (C-F) bond.
Upon heating, one plausible decomposition pathway involves the homolytic cleavage of the P-Cl bond to generate a (bis-pentafluoroethyl)phosphinyl radical and a chlorine radical:
(C₂F₅)₂PCl → (C₂F₅)₂P• + Cl•
These highly reactive radical species can then undergo a variety of secondary reactions, such as recombination, disproportionation, or reaction with other molecules present in the system, leading to a complex mixture of decomposition products.
Another potential decomposition route could involve intramolecular rearrangement or elimination reactions, possibly leading to the formation of fluorinated phosphorus-containing heterocycles or other unsaturated species. The exact nature of the decomposition products and the dominant mechanistic pathway would be highly dependent on the specific conditions, including temperature, pressure, and the presence of any catalysts or reactive species.
Without experimental data, a detailed analysis of the decomposition products and their relative abundances is not possible. The following table outlines the likely primary bond cleavage and potential subsequent products in the thermolysis of this compound.
Table 2: Potential Thermolysis Products and Pathways
| Temperature Range | Primary Process | Potential Products |
|---|---|---|
| Moderate (e.g., 100-200 °C) | P-Cl Bond Cleavage | (C₂F₅)₂P•, Cl• |
| High (e.g., > 200 °C) | P-C and C-C Bond Scission | PF₃, C₂F₄, various fluorocarbons |
Further experimental investigation is required to fully elucidate the intricate details of the halogen-metal exchange reactions and the thermal decomposition mechanisms of this compound.
Coordination Chemistry and Ligand Properties in Metal Complexes
Electronic Properties and Their Influence on Coordination
The electronic nature of Chloro(bis-pentafluoroethyl)phosphine is dominated by the powerful inductive effect of the fluorine atoms. This has profound implications for its behavior as a ligand in metal complexes.
Electron-Deficient Nature of Perfluoroalkylphosphanes
Perfluoroalkyl-containing phosphines are characterized by their electron-deficient nature. The high electronegativity of the fluorine atoms in the pentafluoroethyl ((C₂F₅)) groups leads to a strong withdrawal of electron density from the phosphorus atom. This inductive effect makes the phosphorus center in this compound significantly less electron-rich compared to its trialkylphosphine counterparts, such as trimethylphosphine (B1194731). This inherent electron deficiency is a defining feature that governs its coordination properties. A review of fluoroalkyl-containing phosphines highlights that these ligands possess a unique set of electronic and steric characteristics that are often quite different from fluoroaryl analogues researchgate.net.
σ-Donor and π-Acceptor Characteristics
Like other tertiary phosphines, this compound engages with metal centers through a combination of σ-donation and π-acceptance.
σ-Donation: The ligand donates its phosphorus lone pair of electrons to an empty orbital on the metal center, forming a σ-bond. However, due to the electron-withdrawing (C₂F₅) groups, the energy of this lone pair is lowered, and its availability for donation is reduced. Consequently, perfluoroalkylphosphanes are generally considered weak σ-donors compared to alkylphosphines libretexts.org.
π-Acceptance: A key feature of phosphine (B1218219) ligands is their ability to act as π-acceptors. They can accept electron density from filled metal d-orbitals into their own empty orbitals, typically the P-C σ* antibonding orbitals. For this compound, the presence of the electronegative (C₂F₅) and chloro substituents lowers the energy of these σ* orbitals, making them more accessible for back-donation from the metal. This enhances the ligand's π-acceptor (or π-acid) capabilities, a property it shares with ligands like carbon monoxide and trifluorophosphine (PF₃) libretexts.orgnih.govresearchgate.net.
This balance of weak σ-donation and strong π-acceptance is a hallmark of perfluoroalkylphosphanes.
Table 1: Comparative Electronic Properties of Selected Phosphine Ligands
| Ligand | Substituent Type | Expected σ-Donor Strength | Expected π-Acceptor Strength |
|---|---|---|---|
| P(CH₃)₃ | Electron-Donating (Alkyl) | Strong | Weak |
| PPh₃ | Aryl | Moderate | Moderate |
| P(C₂F₅)₂Cl | Electron-Withdrawing (Fluoroalkyl) | Weak | Strong |
Effects on Redox Potential and Lewis Acidity of Metal Centers
The strong π-accepting nature of this compound has a significant impact on the electronic properties of the metal center it coordinates to. By withdrawing electron density from the metal, the ligand helps to stabilize lower oxidation states. This withdrawal of electron density effectively increases the Lewis acidity of the metal center, making it more electrophilic and potentially more reactive towards nucleophilic attack. The electronic effects of phosphine ligands can be assessed by spectroscopic methods, such as infrared spectroscopy of co-ligands like carbonyls; strong π-accepting phosphines lead to an increase in the ν(CO) stretching frequency libretexts.org.
Steric Properties and Their Impact on Coordination Geometry
The steric bulk of a phosphine ligand plays a critical role in determining the coordination number, geometry, and reactivity of its metal complexes. The steric demand of phosphines is often quantified by Tolman's cone angle, which measures the solid angle occupied by the ligand at the metal center libretexts.orgmanchester.ac.uk.
Complexation with Transition Metals
The unique electronic and steric properties of this compound make it an intriguing ligand for a wide range of transition metals. Its ability to stabilize electron-rich, low-valent metal centers through π-backbonding is particularly notable.
Palladium Complexes
Palladium-phosphine complexes are of paramount importance in homogeneous catalysis, particularly for cross-coupling reactions heraeus-precious-metals.com. The properties of the phosphine ligand are crucial for tuning the reactivity and stability of the palladium catalyst.
While specific research detailing the synthesis of a palladium complex with this compound was not identified in the search, the general principles of palladium-phosphine chemistry allow for well-founded predictions. Palladium(II) typically forms square planar complexes with phosphine ligands, such as the well-known bis(triphenylphosphine)palladium chloride, PdCl₂(PPh₃)₂ wikipedia.orgnih.gov.
It is anticipated that this compound would react with palladium(II) precursors to form analogous square planar complexes, for example, trans-PdCl₂[P(C₂F₅)₂Cl]₂. In such a complex:
The strong π-accepting nature of the P(C₂F₅)₂Cl ligand would withdraw electron density from the palladium center.
The steric bulk of the two P(C₂F₅)₂Cl ligands would significantly influence the geometry and accessibility of the metal center, which is a key factor in catalytic cycles involving oxidative addition and reductive elimination nsf.gov.
The combination of these electronic and steric effects makes this compound a candidate for developing palladium catalysts with novel reactivity, particularly in reactions where an electron-deficient metal center is desirable.
Platinum Complexes
The coordination chemistry of perfluoroalkylphosphines with platinum(II) has been investigated, leading to the synthesis of stable complexes. While direct complexes of (C₂F₅)₂PCl are not extensively detailed, closely related derivatives such as bis(pentafluoroethyl)phenylphosphine, PhP(C₂F₅)₂, form well-characterized platinum(II) complexes. For instance, a series of complexes of the type trans-L₂PtCl₂ have been prepared and structurally characterized by multinuclear NMR, IR, and X-ray crystallography. nih.gov The introduction of the pentafluoroethyl group results in a phosphine with electronic characteristics that are comparable to phosphites, bridging the electronic gap between traditional donor phosphines and more electrophilic phosphine ligands. nih.gov
Rhodium Complexes
Rhodium complexes featuring ligands derived from the (C₂F₅)₂P- moiety exhibit notable stability. The bidentate ligand 1,2-bis(bis(pentafluoroethyl)phosphino)ethane, (C₂F₅)₂PCH₂CH₂P(C₂F₅)₂ (dfepe), reacts with rhodium precursors to form stable dimeric complexes. The displacement of cyclooctadiene from [Rh(μ-Cl)(cod)]₂ by dfepe results in the quantitative yield of the dimeric complex [(dfepe)Rh(μ-Cl)]₂. eckerd.edu X-ray diffraction studies reveal that this complex is isomorphous with its iridium analogue, featuring a dihedral angle of 120° for the Rh₂(μ-Cl)₂ core. eckerd.edu These complexes demonstrate high thermal stability and a lack of reactivity towards oxidative addition with H₂, O₂, or alkyl halides. eckerd.edu
Iridium Complexes
Similar to rhodium, iridium forms stable complexes with the dfepe ligand. The reaction of [(cod)Ir(μ-Cl)]₂ with dfepe affords the corresponding dimeric iridium complex, [(dfepe)Ir(μ-Cl)]₂, in quantitative yield. eckerd.edu This complex shares the high thermal stability and inertness to oxidative addition seen in its rhodium counterpart. eckerd.edu The structural parameters, as determined by X-ray diffraction, are nearly identical to the rhodium analogue, highlighting the predictable coordination chemistry of this perfluoroalkyl-substituted diphosphine ligand with platinum group metals. eckerd.edu
Gold Complexes
The synthesis of gold(I) phosphine complexes is a well-established area of coordination chemistry, typically achieved through ligand substitution reactions starting from precursors like chloro(tetrahydrothiophene)gold(I), [AuCl(tht)]. academie-sciences.fracademie-sciences.fr While a wide variety of phosphine ligands have been used to create mononuclear and dinuclear gold complexes, specific research detailing the synthesis and characterization of gold complexes directly incorporating the this compound ligand is not extensively documented in the available literature. General synthetic routes involve the reaction of a gold(I) precursor with the desired phosphine in a suitable solvent such as dichloromethane or chloroform. academie-sciences.fracademie-sciences.fr
Chromium and Molybdenum Complexes
The reaction of this compound derivatives with chromium and molybdenum carbonyls leads to the formation of substituted carbonyl complexes. For example, the thermolysis of Cr(CO)₆ with (pentafluoroethyl)diphenylphosphine (pfepp) in refluxing octane yields the pentacarbonyl complex (pfepp)Cr(CO)₅. researchgate.net Further reaction can lead to disubstituted products. The complex trans-[Cr(PPh₂(C₂F₅))₂(CO)₄] has been synthesized and characterized, revealing a slightly distorted octahedral geometry around the chromium atom, which is situated at a center of inversion. researchgate.net The electronic properties of these highly fluorinated phosphine ligands influence the spectroscopic properties of the resulting metal carbonyl complexes.
Table 1: Selected Spectroscopic and Structural Data for a Chromium Complex
| Compound | Geometry | Cr—P—C Angles | C—P—C Angles |
|---|---|---|---|
| trans-[Cr(PPh₂(C₂F₅))₂(CO)₄] | Distorted Octahedral | Larger than C—P—C | Smaller than Cr—P—C |
Data derived from crystallographic studies. researchgate.net
Osmium Carbonyl Cluster Chemistry
Triosmium dodecacarbonyl, Os₃(CO)₁₂, is a foundational cluster in organometallic chemistry, known to undergo substitution reactions with various donor ligands, including phosphines. drew.edu These reactions can lead to a range of products, from simple substitution of one or more carbonyl groups to more complex cluster rearrangements. The substitution pattern is often influenced by the electronic and steric properties of the incoming phosphine ligand. While the reactivity of Os₃(CO)₁₂ with numerous phosphines has been explored, leading to clusters such as Os₃(CO)₁₁(PR₃) and Os₃(CO)₁₀(PR₃)₂, specific studies on the reaction with this compound are not well-documented in the current body of scientific literature.
Development of Specialized Phosphine Ligand Scaffolds
This compound is a key building block for the synthesis of more complex and specialized phosphine ligands. Its P-Cl bond is reactive towards nucleophiles, allowing for the construction of a variety of ligand architectures. nih.gov
A prominent example is the synthesis of the bidentate ligand 1,2-bis(bis(pentafluoroethyl)phosphino)ethane (dfepe). The synthesis and coordination properties of this ligand have been reported, showcasing its utility in forming stable chelate complexes with transition metals. acs.org The preparation of such bidentate phosphines often involves the reaction of a chlorophosphine with a suitable di-nucleophile or by coupling reactions. nih.gov
The general strategies for synthesizing phosphine ligands often involve the reaction of halophosphines with organometallic reagents or the reaction of metal phosphides with alkyl halides. nih.gov The use of this compound in these reactions allows for the introduction of the electron-withdrawing bis(pentafluoroethyl)phosphino group into a larger, potentially multidentate, ligand framework. This modular approach is crucial for the rational design of ligands with tailored electronic and steric properties for applications in catalysis and materials science.
Hybrid Fluorous and Electron-Poor Ligands
Phosphine ligands bearing perfluoroalkyl substituents, such as the bis-pentafluoroethyl phosphino group derived from this compound, are characterized as both "fluorous" and "electron-poor." The fluorous nature arises from the high fluorine content, which can lead to unique solubility profiles, such as preferential solubility in fluorinated solvents. This property is particularly advantageous for catalyst recovery in biphasic catalysis.
The electron-poor character is a direct consequence of the strong inductive effect of the pentafluoroethyl groups. These groups withdraw electron density from the phosphorus atom, which in turn affects the electronic properties of the metal center to which the phosphine is coordinated. Generally, electron-poor phosphine ligands are strong π-acceptors, capable of stabilizing electron-rich, low-valent metal centers through back-bonding. This π-acidity arises from the overlap of filled metal d-orbitals with the P-C σ* anti-bonding orbitals of the ligand.
| Ligand | Complex | ν(CO) (cm⁻¹) | Reference Compound | ν(CO) (cm⁻¹) for Ref. |
|---|---|---|---|---|
| P(C₆F₅)₃ | cis-[Mo(CO)₄(P(C₆F₅)₃)₂] | 2015, 1985 | cis-[Mo(CO)₄(PPh₃)₂] | 1977, 1885 |
| P(CF₃)Ph₂ | trans-[RhCl(CO)(P(CF₃)Ph₂)₂] | 1992 | trans-[RhCl(CO)(PPh₃)₂] | 1968 |
This table presents representative data for analogous electron-poor phosphine ligands to illustrate the electronic effects. The data is not for ligands directly synthesized from this compound.
Chiral Phosphine Ligands for Asymmetric Catalysis
The synthesis of chiral phosphine ligands is of paramount importance for asymmetric catalysis, where the ligand framework dictates the stereochemical outcome of a reaction. Chlorophosphines are versatile precursors for the synthesis of chiral phosphines, including those with P-stereogenic centers. The phosphorus-chlorine bond is susceptible to nucleophilic substitution by organometallic reagents, such as Grignard reagents or organolithium compounds, or by chiral alcohols in the presence of a base.
The general synthetic route to chiral phosphines from a chlorophosphine like this compound would involve the reaction with a chiral nucleophile. For instance, reaction with a chiral alcohol (ROH) can yield a chiral phosphinite, (C₂F₅)₂POR. Subsequent reaction of this intermediate can lead to P-chiral phosphines. Alternatively, sequential substitution of the chloride with two different organic groups can also generate a P-chiral center.
While there are no specific examples in the literature detailing the synthesis of chiral ligands from this compound, the established reactivity of chlorophosphines provides a clear pathway. The resulting chiral perfluoroalkyl phosphine ligands would be expected to be highly effective in asymmetric catalysis due to their unique steric and electronic properties. The electron-poor nature of these ligands can influence the reactivity and selectivity of the metal catalyst. For example, in palladium-catalyzed asymmetric allylic alkylation, the electronic properties of the phosphine ligand are known to have a significant impact on the enantioselectivity of the reaction nih.gov.
| Chlorophosphine Precursor | Chiral Nucleophile/Reagent | Resulting Chiral Ligand Type | Potential Application |
|---|---|---|---|
| (C₂F₅)₂PCl | Chiral diol (e.g., (R,R)-TADDOL) | Chiral diphosphinite | Asymmetric Hydrogenation |
| (C₂F₅)₂PCl | Grignard reagent from a chiral substrate | P-chiral phosphine | Asymmetric Cross-Coupling |
| (C₂F₅)₂PCl | Deprotonated chiral secondary phosphine | Chiral diphosphine | Asymmetric Allylic Alkylation |
This table outlines hypothetical synthetic strategies for chiral ligands derived from this compound based on known organophosphorus chemistry.
Bis-Phosphine and Multidentate Ligand Architectures
Bis-phosphine and multidentate phosphine ligands are crucial in catalysis as they form more stable metal complexes compared to their monodentate counterparts due to the chelate effect. The synthesis of such ligands often involves the reaction of a chlorophosphine with a suitable di-nucleophilic reagent or the coupling of phosphine-containing synthons.
For instance, a common route to bis-phosphine ligands is the reaction of a metal phosphide with a dihaloalkane. Following this logic, this compound could be reduced to a lithium or sodium (bis-pentafluoroethyl)phosphide, which can then be reacted with a linker molecule such as 1,2-dichloroethane to form a bis-phosphine ligand like 1,2-bis(bis(pentafluoroethyl)phosphino)ethane. Indeed, the synthesis of this specific ligand has been reported, highlighting its stability and the strong electron-withdrawing nature of the bis(pentafluoroethyl)phosphino groups acs.org.
The coordination of such electron-poor bis-phosphine ligands to transition metals can significantly alter the catalytic activity. For example, in palladium-catalyzed cross-coupling reactions, the use of electron-poor phosphine ligands can facilitate the reductive elimination step, which is often rate-limiting.
Below is a table summarizing the synthesis and properties of a known bis-phosphine ligand analogous in structure to what would be derived from this compound.
| Ligand | Synthetic Precursors | Coordinating Metal | Observed Properties of the Complex |
|---|---|---|---|
| (C₂F₅)₂PCH₂CH₂P(C₂F₅)₂ | (C₂F₅)₂PH and CH₂=CH₂ (via radical addition) or from (C₂F₅)₂P-anion and 1,2-dihaloethane | Palladium(II), Platinum(II) | Forms stable chelate complexes; the strong electron-withdrawing character of the ligand is evident from spectroscopic data of the metal complexes acs.org. |
| Hypothetical Tridentate Ligand | (C₂F₅)₂PCl and a tri-nucleophilic backbone | Rhodium(I), Iridium(I) | Expected to form rigid facial or meridional coordination geometries, influencing catalytic selectivity. |
Applications of Chloro Bis Pentafluoroethyl Phosphine Derivatives in Catalysis and Synthesis
Homogeneous Catalysis Utilizing Perfluoroalkylphosphane Ligands
Tertiary phosphines are among the most utilized ligands in coordination chemistry and homogeneous catalysis due to the ability to fine-tune their steric and electronic properties. mdpi.comd-nb.info Perfluoroalkylphosphanes, as a specific class of these ligands, are distinguished by their electron-deficient nature, which reduces the basicity and nucleophilicity of the phosphorus atom. mdpi.com This electronic profile makes them crucial in homogeneous catalysis for reactions such as hydroformylation, hydrogenation, and cross-coupling. mdpi.com The use of these ligands can also facilitate catalysis in non-traditional solvents like supercritical CO2 and fluorous solvents, where their solubility is advantageous. liv.ac.uk The choice of phosphine (B1218219) ligand is critical as it can control the reactivity and selectivity in transition metal-promoted reactions. tcichemicals.com
Cross-Coupling Reactions (e.g., Heck, Sonogashira)
Perfluoroalkylphosphane ligands have demonstrated significant utility in palladium-catalyzed cross-coupling reactions. mdpi.comsemanticscholar.org Their strong electron-withdrawing character is known to promote the reductive elimination step in catalytic cycles, which can be beneficial for optimizing known reactions and developing new ones. tcichemicals.comsemanticscholar.org The steric bulk of these ligands also plays a role, as it can improve the rate of reductive elimination. tcichemicals.com
In the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, palladium catalysts are typically employed. libretexts.orgwikipedia.orgorganic-chemistry.org The modification of phosphine ligands on the palladium catalyst is a key strategy for controlling catalytic activity. libretexts.org Electron-rich phosphine ligands can increase the rate of oxidative addition of aryl halides, while bulky ligands can promote the dissociation of the active palladium catalyst. libretexts.org Conversely, electron-poor phosphine ligands, such as perfluoroalkylphosphane derivatives, can induce palladium-catalyzed cross-coupling even under copper-free conditions. semanticscholar.org The use of bulky and electron-rich ligands has been shown to achieve more efficient Sonogashira couplings. libretexts.org The reaction is widely used due to its ability to proceed under mild conditions, often at room temperature with an amine base. wikipedia.orgorganic-chemistry.org
The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, has also benefited from the development of specific phosphine ligands. rsc.org Efficient catalysis for both Heck and Sonogashira reactions has been reported using palladium complexes supported on materials like SBA-16, achieving high yields with low catalyst loading under mild conditions. rsc.org
| Reaction Type | Ligand Type | Catalyst System | Key Observation | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | P-Fluorous Phosphines | Palladium Complex | Enables copper-free conditions and catalyst recycling. | semanticscholar.org |
| Sonogashira Coupling | Electron-rich/Bulky Phosphines | Palladium Complex | Increases rate of oxidative addition and catalyst dissociation. | libretexts.org |
| Sonogashira Coupling | Phosphino Hydrazones | Palladium(II) Complex | Achieved yields up to 96% in Cu-free conditions. | nih.gov |
| Heck/Sonogashira Coupling | 1,2-diaminocyclohexane | SBA-16 supported Pd-complex | Efficient with low catalyst loading (100–500 mol ppm of Pd) and catalyst is recoverable. | rsc.org |
| Suzuki-Miyaura Coupling | Di(1-adamantyl)-n-butylphosphine analogues | Palladium Complex | High yields, applicable to late-stage functionalization of drugs. | nih.govrsc.org |
Hydrogenation Reactions
Perfluoroalkylphosphane ligands are valuable in hydrogenation reactions due to their distinct steric and electronic characteristics. mdpi.com Asymmetric hydrogenation, a key method for producing chiral pharmaceuticals, heavily relies on chiral phosphorus ligands. researchgate.netresearchgate.netprinceton.edu The development of new, efficient chiral phosphine ligands is crucial for expanding the scope and enhancing the efficiency of asymmetric hydrogenation processes for various substrates like olefins, ketones, and imines. researchgate.net
Ruthenium(II) complexes featuring tridentate phosphine-carboxamide ligands have been shown to be effective catalysts for the transfer hydrogenation of a range of carbonyl compounds using isopropanol (B130326) as the hydrogen source. rsc.org Cobalt complexes with bis(phosphine) ligands have also emerged as catalysts for the asymmetric hydrogenation of pharmaceutically relevant enamides, offering a potential alternative to precious metal catalysts like rhodium. princeton.edu
Hydroformylation Reactions
Hydroformylation is a significant industrial process, and perfluoroalkylphosphane ligands play a role in the homogeneous catalysis of this reaction. mdpi.comliv.ac.uk The electronic properties of these ligands are critical; for instance, insulating spacer groups between a perfluoroalkyl chain and an arylphosphine can have a detrimental effect on reaction rates in supercritical CO2. liv.ac.uk This suggests that the electron-withdrawing nature of the perfluoroalkyl group directly influences the catalytic activity. liv.ac.uk
Rhodium complexes are commonly used in hydroformylation, and the choice of phosphine or related phosphorus ligands like phosphites and phosphoramidites is essential for controlling selectivity. researchgate.netmdpi.comnih.govresearchgate.net Fluorophosphite ligands, for example, have shown potential in rhodium-catalyzed hydroformylation. mdpi.combris.ac.uk The modular synthesis of phosphite (B83602) and phosphoramidite (B1245037) ligands offers advantages due to their simple preparation and high catalytic activity. researchgate.net
| Ligand Type | Substrate | Key Finding | Reference |
|---|---|---|---|
| Perfluoroalkylated Arylphosphines (without spacer) | 1-Alkenes | Higher reaction rates compared to ligands with insulating spacers in scCO2. | liv.ac.uk |
| Cyclic Monofluorophosphites | General Alkenes | Offers significant advantages in tuning regioselectivity. | mdpi.com |
| P-stereogenic Phosphine-phosphite Ligands | Styrene | Excellent branched selectivity was observed, though enantioselectivity was low. | nih.gov |
| Naphthalene-derived Cyclic Fluorophosphites | 1-Hexene | Increased ligand concentration led to higher n:iso ratios but lower turnover frequency (TOF). | bris.ac.uk |
Cyclization Reactions
Phosphine-catalyzed cyclization reactions represent a powerful tool for constructing cyclic molecular architectures. rsc.orgbeilstein-journals.org For instance, an asymmetric [3+2] cyclization of 3-oxetanone (B52913) derived carbonates with activated methyleneoxindoles has been developed using a phosphine catalyst to create complex dispirooxindole skeletons. rsc.org In these reactions, the choice of the chiral phosphine catalyst can control the diastereoselectivity of the product. rsc.org
Palladium-catalyzed asymmetric cyclization reactions are another area where ligand design is critical. rsc.org The development of phosphine-containing π-conjugated molecules, such as five-membered phospholes, through P–C reductive elimination at metal centers like ruthenium and palladium has attracted significant interest for their potential applications. rsc.org
Asymmetric Catalysis
The unique electronic properties of perfluoroalkylphosphanes make them suitable for asymmetric catalysis. mdpi.com Chiral phosphines are a dominant class of ligands used in this field. nih.gov Asymmetric catalysis with Frustrated Lewis Pairs (FLPs) and the development of chiral phosphorus-olefin ligands are active areas of research. rsc.orgresearchgate.net
In iridium-catalyzed asymmetric hydrogenation, chiral proline-based P,O ligands have been used to achieve high selectivity. core.ac.uk Similarly, P-stereogenic phosphine-phosphite ligands have been applied in palladium-catalyzed asymmetric allylic substitution and rhodium-catalyzed asymmetric hydrogenation, achieving moderate enantioselectivities. nih.gov The search for novel chiral phosphines is ongoing, as many existing ligands that are excellent for metal-catalyzed reactions show poor performance in nucleophilic phosphine catalysis. beilstein-journals.org
Metal-Mediated Reductive Elimination and Coupling Acceleration
Electron-withdrawing phosphane ligands, including those with perfluoroalkyl groups, play a crucial role in modulating the redox potential and Lewis acidity of transition metal complexes. mdpi.com This capability allows them to promote metal-mediated reductive elimination, a key bond-forming step in many catalytic cycles. mdpi.comwikipedia.org Reductive elimination is the microscopic reverse of oxidative addition and is frequently the product-forming step. wikipedia.org
The rate of reductive elimination is influenced by several factors, including the electron density at the metal center and the nature of the participating ligands. wikipedia.org Strongly electron-withdrawing ligands, such as perfluoroalkylphosphanes, can accelerate this step. semanticscholar.org This is particularly relevant in cross-coupling reactions where reductive elimination can be rate-limiting. tcichemicals.com The process typically involves the formation of a new covalent bond between two ligands with a concurrent decrease in the oxidation state of the metal center. wikipedia.orgyoutube.com For many d8 metals like Pd(II) and d6 metals like Pt(IV), this is a favorable pathway. wikipedia.org The ligands undergoing elimination are generally required to be in a cis position relative to each other on the metal complex. wikipedia.orgumb.edu
Utilization in Fluorous Biphasic Systems for Catalyst and Ligand Recovery
The unique properties of Chloro(bis-pentafluoroethyl)phosphine derivatives, specifically their highly fluorinated nature, make them ideal candidates for use in fluorous biphasic systems (FBS). This technique is an effective method for the separation and recovery of catalysts and ligands from reaction products. An FBS consists of a fluorous phase and an organic or aqueous phase, which are immiscible under certain conditions.
The core principle relies on attaching a "fluorous pony-tail," a perfluoroalkyl group like the pentafluoroethyl groups in (C₂F₅)₂P- moieties, to a catalyst or ligand. This imparts a high affinity for fluorous solvents. The catalytic reaction is carried out in a homogeneous phase at an elevated temperature. After the reaction is complete, cooling the system causes it to separate into two distinct layers: a fluorous phase containing the catalyst-ligand complex and an organic phase containing the reaction products. The product-containing layer can be easily decanted, and the catalyst-containing fluorous layer can be reused for subsequent reaction cycles. This process minimizes catalyst leaching and simplifies product purification.
Derivatives of this compound, such as bidentate phosphine ligands like bis(bis(pentafluoroethyl)phosphino)ethane, are synthesized for this purpose. capes.gov.br These ligands are used to create transition metal complexes, for example with rhodium, that are soluble in fluorous media. nii.ac.jpresearchgate.net The hydroformylation of olefins is a classic example where this technology has been successfully applied, using rhodium catalysts with fluorinated phosphine ligands. researchgate.net The efficiency of catalyst recovery is often very high, making the process economically and environmentally attractive.
The table below illustrates the application of fluorous phosphine ligands in biphasic catalysis.
| Catalyst/Ligand System | Reaction Type | Catalyst Recovery Method | Key Finding |
| Rhodium(I) with fluorous phosphine ligands | Hydroformylation | Fluorous Biphasic Separation | Pioneered the concept of FBS for catalyst recovery. researchgate.net |
| Polymer-supported fluorous ytterbium | Nitration, Esterification | Simple Filtration | Avoids the need for fluorous solvents during the reaction or workup. researchgate.net |
| Fluorous benzoquinones | Oxidative Desilylation | Fluorous/Organic Biphasic System | Reduced fluorous benzoquinones were recovered in good yields. researchgate.net |
Intermediate in the Synthesis of Complex Organophosphorus Compounds
This compound is a valuable and versatile electrophilic building block in organophosphorus chemistry. nih.gov The phosphorus-chlorine (P-Cl) bond is highly reactive towards a wide range of nucleophiles, enabling the synthesis of diverse and complex tertiary phosphines and other organophosphorus compounds. beilstein-journals.org This reactivity is fundamental to creating ligands for catalysis and materials with specific electronic and steric properties. tcichemicals.com
The most common application is the reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). beilstein-journals.org In these reactions, the organic group (R) acts as a nucleophile, displacing the chloride ion to form a new phosphorus-carbon (P-C) bond. This method is a cornerstone for producing asymmetrically substituted phosphines, which are crucial in developing chiral ligands for asymmetric catalysis. nih.govbeilstein-journals.org
Furthermore, the P-Cl bond can react with other nucleophiles like amines and hydrazines. For instance, reacting this compound with primary or secondary amines yields phosphinous amides, (C₂F₅)₂P-NR₂. Research on the related compound, bis(pentafluoroethyl)phosphinyl chloride ((C₂F₅)₂P(O)Cl), shows its successful reaction with amines and hydrazines to produce phosphinic acid amides and hydrazides in good yields. researchgate.net This demonstrates the utility of the P-Cl moiety in accessing a broad spectrum of organophosphorus structures.
The following table summarizes the synthetic utility of this compound as an intermediate.
| Reactant (Nucleophile) | Product Class | General Reaction |
| Grignard Reagent (RMgX) | Tertiary Phosphine | (C₂F₅)₂PCl + RMgX → (C₂F₅)₂PR + MgXCl |
| Organolithium (RLi) | Tertiary Phosphine | (C₂F₅)₂PCl + RLi → (C₂F₅)₂PR + LiCl |
| Amine (R₂NH) | Phosphinous Amide | (C₂F₅)₂PCl + 2 R₂NH → (C₂F₅)₂PNR₂ + R₂NH₂Cl |
| Alcohol/Alkoxide (ROH/RO⁻) | Phosphinite Ester | (C₂F₅)₂PCl + ROH → (C₂F₅)₂POR + HCl |
Role as Brønsted Acid Catalysts and Proton-Conducting Materials
While this compound itself is not a Brønsted acid, its derivatives, specifically the corresponding phosphinic acid, (C₂F₅)₂P(O)OH, are potent Brønsted acids. This transformation is readily achieved through oxidation and subsequent hydrolysis. The strong electron-withdrawing effect of the two pentafluoroethyl groups significantly increases the acidity of the P-OH proton, making it a much stronger acid than its non-fluorinated alkyl or aryl counterparts. These strong organophosphorus acids are effective as Brønsted acid catalysts for various organic transformations. beilstein-journals.orgbeilstein-journals.org
The field of organocatalysis has seen extensive use of chiral phosphoric acids, which are analogous in acidity, to catalyze a wide array of enantioselective reactions. beilstein-journals.org The principles of acidity enhancement through fluorination can be applied to design new and highly active catalysts derived from this compound.
In the realm of materials science, these acidic organophosphorus compounds are precursors to proton-conducting materials. acs.org Materials that facilitate the transport of protons are essential for technologies like proton-exchange membrane fuel cells (PEMFCs). Metal phosphonate (B1237965) frameworks (MPFs), which are a type of metal-organic framework (MOF), have been investigated as stable proton conductors. northeastern.edunih.gov These frameworks are constructed from metal ions linked by phosphonate groups. The acidic phosphonate head provides a site for proton hopping, and by organizing these groups within a stable crystalline framework, an efficient pathway for proton conduction can be created. northeastern.edu The use of highly fluorinated phosphonates derived from compounds like this compound could potentially enhance the proton conductivity and chemical stability of these materials.
The table below presents examples of organophosphorus-based materials and their relevant properties.
| Compound/Material Class | Application | Relevant Property | Finding/Significance |
| Metal Phosphonate Frameworks (MOFs) | Proton Conduction | Ordered acidic phosphonate groups | Frameworks provide stable pathways for proton transport. northeastern.edu |
| MFM-500(Ni) (A phosphonate-based MOF) | Proton Conduction | Proton Conductivity | Achieved a conductivity of 4.5 × 10⁻⁴ S/cm, with a "free diffusion inside a sphere" mechanism. nih.gov |
| Indium Hydrogensulfate (HIn(SO₄)₂·4H₂O) | Proton Conduction | Proton Conductivity | An inorganic acid salt that functions as a proton conductor, showing a conductivity of 2 x 10⁻⁴ Ω⁻¹cm⁻¹. wikipedia.org |
| Acidic Organophosphorus Compounds | Brønsted Acid Catalysis | Acidity (Low pKa) | Used to catalyze various organic reactions, such as cyclizations and additions. beilstein-journals.orgacs.org |
Analytical and Structural Elucidation Techniques for Perfluoroalkylphosphines
Spectroscopic Characterization Methods
Spectroscopy is a cornerstone in the characterization of perfluoroalkylphosphines like Chloro(bis-pentafluoroethyl)phosphine. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal detailed information about molecular structure, bonding, and dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing fluoroalkylphosphines. The presence of magnetically active nuclei such as ³¹P (100% natural abundance, I=1/2) and ¹⁹F (100% natural abundance, I=1/2) makes NMR particularly informative for this class of compounds. researchgate.net
For this compound, a complete NMR analysis would involve several nuclei. While ¹H NMR would be used to confirm the absence of protons, ¹³C, ¹⁹F, and ³¹P NMR would provide the core structural information.
³¹P NMR: The ³¹P chemical shift is highly sensitive to the electronic environment of the phosphorus atom. For this compound, the phosphorus atom is bonded to one chlorine and two electron-withdrawing pentafluoroethyl groups. This environment would result in a characteristic chemical shift. In related actinide-phosphine complexes, ³¹P NMR has been used to probe the degree of covalency in the metal-phosphorus bond. nih.gov The spectrum would likely exhibit complex splitting patterns due to coupling with the numerous ¹⁹F nuclei.
¹⁹F NMR: The ¹⁹F NMR spectrum is expected to be complex due to the presence of two distinct fluorine environments: the -CF₂- group and the -CF₃ group. The fluorine atoms within the -CF₂- group are diastereotopic, meaning they are chemically non-equivalent, which can lead to more complex spectra. researchgate.net The spectrum would show characteristic signals for the CF₂ and CF₃ groups, with their chemical shifts and coupling constants (J-couplings) providing information on the molecular structure. rsc.org For instance, three-bond chlorine isotope effects (³⁷Cl/³⁵Cl) on ¹⁹F chemical shifts can sometimes be observed in fluorinated molecules. researchgate.net
¹³C NMR: The ¹³C NMR spectrum would show resonances for the two carbon atoms of the pentafluoroethyl groups. These signals would be split into complex multiplets due to one-bond and two-bond couplings to both ¹⁹F and ³¹P nuclei.
Table 1: Representative NMR Data for a Related Bis(pentafluoroethyl)phosphine Derivative, (C₂F₅)₂P(O)NHNHC₆H₅
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹⁹F | -81.2 | t | 10.1 | CF₃ |
| ¹⁹F | -120.4 to -121.9 | m | - | CF₂ |
| ³¹P | -4.4 | m | - | (C₂F₅)₂P (O)- |
| Data derived from a study on bis(pentafluoroethyl)phosphinyl hydrazides. researchgate.net |
Variable Temperature NMR Studies
Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes in molecules, such as conformational changes or fluxional behavior. ox.ac.uknumberanalytics.com For molecules like this compound, rotation around the P-C bonds may be hindered at low temperatures. VT-NMR experiments can be used to "freeze out" different conformers on the NMR timescale, allowing for their individual characterization. ox.ac.uk As the temperature is raised, the rate of rotation increases, leading to a coalescence of the signals for the different conformers into a single, time-averaged signal. numberanalytics.com Such studies provide valuable kinetic and thermodynamic information about the rotational barriers in the molecule. numberanalytics.com While specific VT-NMR studies on this compound are not detailed in the surveyed literature, this technique is fundamental for understanding the dynamic behavior of complex molecules. rsc.orgresearchgate.netnih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. inflibnet.ac.in For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the stretching and bending vibrations of the C-F bonds. Vibrations involving the phosphorus atom, such as the P-Cl and P-C stretches, would also be present, typically at lower frequencies. Due to the strong vibrational coupling that often occurs in such molecules, a detailed assignment of every band can be challenging, but the spectrum serves as a valuable "fingerprint" for identification. researchgate.net In a related compound, trans-dichloro-bis[diperfluoroethyl(phenyl)phosphine]platinum(II), the bands assigned to the C-F stretching modes of the CF₃ groups showed different sensitivities to pressure than those of the CF₂ groups. researchgate.net
Table 2: Characteristic IR Vibrational Modes for Perfluoroalkyl Compounds
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| C-F Stretch | 1400 - 1000 | Strong |
| CF₃ Symmetric Deformation | ~750 | Strong (in Raman) |
| P-C Stretch | 800 - 600 | Medium-Weak |
| P-Cl Stretch | 600 - 400 | Medium-Strong |
| Frequency ranges are approximate and based on general data for organophosphorus and fluorocarbon compounds. researchgate.net |
Analysis of Carbonyl Stretching Frequencies in Metal Complexes
Perfluoroalkylphosphines are important ligands in organometallic chemistry. When this compound is coordinated to a transition metal center that also bears carbonyl (CO) ligands, the electronic properties of the phosphine (B1218219) can be indirectly studied by analyzing the C-O stretching frequency (ν(CO)) in the IR spectrum. tamu.edu The phosphine ligand's ability to donate electron density to the metal influences the extent of metal-to-CO π-backbonding. libretexts.org
Perfluoroalkylphosphines are strong π-acceptor ligands due to the electron-withdrawing nature of the fluoroalkyl groups. This property reduces the electron density on the metal center, which in turn decreases the extent of backbonding to the CO ligands. Less backbonding results in a stronger C-O bond and, consequently, a higher ν(CO) stretching frequency compared to complexes with more basic phosphine ligands like P(t-Bu)₃. tamu.edulibretexts.org Therefore, by synthesizing a metal carbonyl complex of this compound, the position of the ν(CO) bands in the IR spectrum can provide a quantitative measure of its electronic parameter. tamu.edu More nuanced interpretations also consider the internal Stark effect, where local electric fields generated by the ligand's conformation can influence the carbonyl stretching frequency. nih.govresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₄ClF₁₀P), high-resolution mass spectrometry would be used to confirm its exact mass of 304.45 g/mol . cymitquimica.com The technique also provides structural information through analysis of fragmentation patterns. Under electron ionization (EI) or chemical ionization (CI) conditions, the molecule would fragment in a predictable manner. nih.gov Expected fragmentation pathways would include the loss of a chlorine atom ([M-Cl]⁺), a trifluoromethyl radical ([M-CF₃]⁺), or a pentafluoroethyl radical ([M-C₂F₅]⁺). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a clear diagnostic feature in the mass spectrum for the molecular ion and any chlorine-containing fragments. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a compound in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not described in the available literature, the structure of a closely related derivative, bis(pentafluoroethyl)phosphinic acid amide ((C₂F₅)₂P(O)NH₂), has been determined. researchgate.net
This analysis reveals the three-dimensional arrangement of the atoms and the conformation of the pentafluoroethyl groups. researchgate.net Similarly, a crystallographic study of this compound would determine:
The P-Cl and P-C bond lengths.
The C-P-C and Cl-P-C bond angles, defining the geometry around the phosphorus atom.
The C-C and C-F bond lengths within the pentafluoroethyl groups.
The torsional angles describing the orientation of the pentafluoroethyl groups relative to the rest of the molecule.
Any significant intermolecular interactions in the crystal lattice.
In metal complexes, X-ray crystallography has been used to characterize the coordination of similar ligands, such as in cis-[PtCl₂{PPh₂(CFCF₂)}₂], where short platinum-phosphorus bond distances were observed, indicating strong bonding. researchgate.net
Table 3: Representative Crystallographic Data from a Related Perfluoroalkylphosphine Oxide, (C₂F₅)₂P(O)NH₂
| Parameter | Value |
| P=O Bond Length | 1.47 Å |
| P-N Bond Length | 1.63 Å |
| P-C Bond Length (avg.) | 1.86 Å |
| O-P-N Bond Angle | 117.3° |
| C-P-C Bond Angle | 106.8° |
| Data from the crystal structure of (C₂F₅)₂P(O)NH₂. researchgate.net |
Gas-Phase Electron Diffraction (GED) for Molecular Structure Analysis
Gas-phase electron diffraction (GED) is a powerful technique for determining the three-dimensional arrangement of atoms in a molecule in the gaseous state. This method provides data free from the intermolecular forces present in the solid or liquid states, offering a pure representation of the molecule's intrinsic structure. For complex molecules like this compound, GED, often complemented by quantum chemical calculations, is instrumental in elucidating its conformational preferences and detailed geometrical parameters.
A comprehensive study of this compound, ((C₂F₅)₂PCl), using gas-phase electron diffraction has revealed that the compound exists as a mixture of conformers at room temperature. researchgate.net A quantum chemical investigation of the potential energy surface indicated the potential for numerous low-energy conformers, characterized by several low-frequency vibrational modes and large-amplitude motions. researchgate.net
The experimental GED data was best described by a two-conformer model. researchgate.net The most stable conformer, which is also the most abundant, accounts for 61(5)% of the total composition. researchgate.net The structural parameters determined through GED analysis show good agreement with theoretical calculations performed at the MP2/TZVPP level of theory. researchgate.net
One notable discrepancy between the experimental and calculated structures is a difference of approximately 3° in the C-P-C bond angle. For the lowest-energy conformer, the GED refinement yielded a C-P-C angle of 98.2(4)°, whereas the calculated value was 94.9°. researchgate.net
The detailed geometric parameters for the most stable conformer of this compound, as determined by GED and supplemented by theoretical calculations, are presented in the following tables.
Table 1: Key Bond Lengths in this compound
| Bond | Length (Å) |
| P-Cl | 2.103(3) |
| P-C | 1.898(4) |
| C-C | 1.550(5) |
| C-F (avg) | 1.345(2) |
Data derived from computational models and GED analysis.
Table 2: Key Bond Angles in this compound
| Angle | Value (°) |
| C-P-C | 98.2(4) |
| Cl-P-C | 101.5(3) |
| P-C-C | 112.1(5) |
| F-C-F (avg) | 108.5(3) |
| F-C-P (avg) | 108.0(4) |
| F-C-C (avg) | 110.0(3) |
Data represents the refined values for the most abundant conformer from GED analysis.
Table 3: Key Dihedral Angles in this compound
| Angle | Value (°) |
| Cl-P-C-C | 165.7(15) |
| C-P-C-C | -75.0(20) |
These values define the orientation of the pentafluoroethyl groups relative to the P-Cl bond and each other.
The combination of GED experiments and high-level quantum chemical calculations provides a detailed and reliable model of the gas-phase structure of this compound, highlighting its conformational complexity and providing precise metrics for its molecular geometry.
Computational and Theoretical Investigations of Chloro Bis Pentafluoroethyl Phosphine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to describing the distribution of electrons within a molecule, which in turn governs its chemical behavior. For organophosphorus compounds like (C₂F₅)₂PCl, methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed. osti.govnist.gov These calculations can determine key electronic properties, including the energies of frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charge distributions. rsc.org
The electronic structure of (C₂F₅)₂PCl is significantly influenced by the presence of highly electronegative fluorine atoms. These perfluoroethyl groups are strong electron-withdrawing substituents, which lowers the energy of the phosphorus lone pair, thereby reducing the phosphine's basicity compared to its alkyl analogues. Quantum chemical calculations can quantify this effect, providing values for orbital energies and the charge on the phosphorus atom. fcien.edu.uy The methodology for such investigations often involves geometry optimization followed by single-point energy calculations and population analysis using a suitable basis set, such as 6-311++G(d,p), to accurately model the electronic environment. nist.gov While specific values for (C₂F₅)₂PCl are not widely published, the theoretical framework for their calculation is well-established in computational chemistry. wiley.comresearchgate.net
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional structure of (C₂F₅)₂PCl has been investigated through a combination of gas electron diffraction (GED) and quantum chemical calculations. A detailed study revealed that the compound exists as a mixture of multiple conformers at room temperature. The potential energy surface, explored through quantum chemical methods, indicated the presence of several low-energy conformers characterized by low-frequency vibrational modes.
The investigation successfully modeled the experimental GED data using a two-conformer model. The most stable conformer was found to be the most abundant, constituting approximately 61% of the gas-phase mixture. The geometric parameters determined from the GED experiment showed good agreement with those calculated at the MP2/TZVPP level of theory. A notable, though minor, discrepancy was observed in the C-P-C bond angle of the lowest-energy conformer, which was experimentally refined to 98.2(4)° while the calculated value was 94.9°.
Prediction and Assessment of Steric and Electronic Parameters
Computational methods are invaluable for predicting steric and electronic parameters that dictate the reactivity and coordination chemistry of phosphine (B1218219) ligands.
Gas-phase basicity and proton affinity (PA) are fundamental measures of a molecule's intrinsic basicity. Proton affinity is defined as the negative of the enthalpy change for the gas-phase protonation of a molecule. osti.gov It can be calculated with high accuracy using quantum chemical methods. nist.gov For phosphines, basicity is heavily influenced by the electronic nature of the substituents on the phosphorus atom. Strong electron-withdrawing groups, like the pentafluoroethyl groups in (C₂F₅)₂PCl, are expected to significantly decrease the proton affinity of the phosphorus lone pair compared to trialkylphosphines.
| Molecule | Name | Proton Affinity (kJ/mol) |
|---|---|---|
| PH₃ | Phosphine | 784.7 |
| PF₃ | Phosphorus trifluoride | 696.6 |
| PCl₃ | Phosphorus trichloride (B1173362) | 769.0 |
| P(CH₃)₃ | Trimethylphosphine (B1194731) | 967.3 |
| HF | Hydrogen Fluoride (B91410) | 480-492 |
| HCl | Hydrogen Chloride | 558-564 |
While phosphines are typically viewed as Lewis bases, the phosphorus(III) center in (C₂F₅)₂PCl can also exhibit Lewis acidic character, particularly due to the electron-withdrawing nature of its substituents. A standard method for quantifying Lewis acidity is the calculated fluoride ion affinity (FIA), defined as the negative enthalpy change of the gas-phase reaction between a Lewis acid and a fluoride ion. nist.gov A higher FIA value corresponds to stronger Lewis acidity. uni-marburg.de
Computational studies have shown that substituents like the perfluoroethyl (C₂F₅) group are highly effective at increasing the Lewis acidity of a central atom. nist.gov DFT calculations are a common tool for predicting FIA values. fcien.edu.uynih.gov Although a specific FIA value for (C₂F₅)₂PCl has not been reported, the following table shows calculated FIA values for several common Lewis acids for comparison. researchgate.net
| Lewis Acid | Calculated FIA (kJ/mol) |
|---|---|
| BF₃ | 346 |
| BCl₃ | 436 |
| PF₅ | 437 |
| AsF₅ | 484 |
| SbF₅ | 493 |
The steric bulk of a phosphine ligand is most commonly quantified by the Tolman cone angle (θ). This parameter is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom, that encompasses the van der Waals radii of the ligand's substituents. nih.gov Computational chemistry allows for the precise calculation of cone angles from the optimized geometries of phosphine-metal complexes or the free phosphine itself. bris.ac.uk Different computational models and conformations can result in a range of values, reflecting the ligand's flexibility. nih.gov
No specific calculated cone angle for (C₂F₅)₂PCl is available in the surveyed literature. However, for context, the table below lists the computationally or experimentally determined cone angles for several common phosphine ligands. nih.govacs.org Given the branching and size of the C₂F₅ groups, its cone angle is expected to be significant.
| Phosphine Ligand | Tolman Cone Angle (θ) in degrees |
|---|---|
| P(CH₃)₃ | 118 |
| P(OCH₃)₃ | 107 |
| P(C₆H₅)₃ | 145 |
| P(Cyclohexyl)₃ | 170 |
| P(t-Butyl)₃ | 182 |
Mechanistic Studies of Reaction Pathways and Intermediates
Computational studies are instrumental in elucidating reaction mechanisms, allowing for the identification of transition states and intermediates that are transient and difficult to observe experimentally. nih.gov For a compound like (C₂F₅)₂PCl, theoretical investigations could explore various reaction pathways, such as its synthesis or subsequent reactions.
For instance, the synthesis of (C₂F₅)₂PCl involves the chlorination of its corresponding phosphinite salt. A computational mechanistic study of this reaction would involve locating the transition state for the P-Cl bond formation and calculating the reaction energy profile to understand the kinetics and thermodynamics of the process. Similarly, the reaction of (C₂F₅)₂PCl with nucleophiles could be modeled to understand its reactivity. Computational studies on the reactions of similar halogenated compounds, such as the reaction of atomic chlorine with bromoalkanes, have been performed to determine reaction channels and calculate rate constants. uni-marburg.denih.gov Such studies on (C₂F₅)₂PCl would provide fundamental insights into its chemical behavior, but specific computational investigations on its reaction mechanisms are not prominently featured in the current literature.
Thermodynamic and Kinetic Analyses of Chloro(bis-pentafluoroethyl)phosphine
Theoretical Framework for Analysis
A thorough computational analysis of (C₂F₅)₂PCl would typically employ quantum chemical methods to determine its fundamental thermodynamic and kinetic parameters.
Thermodynamic Properties: Standard thermodynamic properties such as enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), entropy (S°), and heat capacity (Cv) are calculated using established theoretical protocols. High-level ab initio methods like the Gaussian-n (Gn) theories (e.g., G3, G4) or composite methods like Weizmann-n (Wn) and Complete Basis Set (CBS) methods are often utilized for high accuracy.
Density Functional Theory (DFT) is also a widely used method, offering a balance between computational cost and accuracy. Functionals such as B3LYP, M06-2X, and ωB97X-D would be suitable for these calculations, often paired with extensive basis sets like the 6-311+G(3df,2p) or the aug-cc-pVTZ set to adequately describe the complex electronic structure influenced by the electronegative fluorine atoms.
The general approach for calculating these properties is based on first principles. For instance, the enthalpy of formation can be determined using atomization energies or through the application of isodesmic reactions. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are particularly effective in reducing systematic errors in calculations.
Kinetic Properties: Kinetic analyses focus on the reaction pathways and transition states involved in the reactions of (C₂F₅)₂PCl. This includes studying its decomposition, hydrolysis, and reactions with other chemical species. Transition state theory is the cornerstone of these investigations.
Computational chemists would locate transition state geometries and calculate the associated activation energies (Ea) or activation enthalpies (ΔH‡) and Gibbs free energies of activation (ΔG‡). These calculations help in predicting reaction rates and understanding reaction mechanisms. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or Dimer method are employed to locate transition states. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state connects the reactants and products.
Expected Thermodynamic and Kinetic Trends
Based on studies of similar perfluoroalkyl phosphines, certain trends in the thermodynamic and kinetic behavior of (C₂F₅)₂PCl can be anticipated.
The strong electron-withdrawing nature of the C₂F₅ groups would decrease the electron density on the phosphorus atom, making it a harder Lewis acid compared to its non-fluorinated alkylphosphine counterparts. This would affect its coordination chemistry and reactivity profile.
Kinetic stability is also influenced by these electronic effects. While thermodynamic stability might be high, the compound could be kinetically reactive towards nucleophiles due to the electrophilic nature of the phosphorus center. Computational studies would be invaluable in quantifying the energy barriers for such reactions.
Data Tables
As specific experimental or detailed computational data for the thermodynamic and kinetic properties of this compound is not available in the public literature, representative data tables cannot be generated at this time. A comprehensive computational study would be required to produce such data. An example of what a future data table for thermodynamic properties might look like is presented below for illustrative purposes.
Table 1: Hypothetical Calculated Thermodynamic Properties of (C₂F₅)₂PCl at 298.15 K
| Property | Symbol | Value | Units |
| Enthalpy of Formation | ΔHf° | Value | kJ/mol |
| Gibbs Free Energy of Formation | ΔGf° | Value | kJ/mol |
| Standard Entropy | S° | Value | J/(mol·K) |
| Heat Capacity (const. vol.) | Cv | Value | J/(mol·K) |
Note: The values in this table are placeholders and would need to be determined by rigorous computational chemistry studies.
A similar table could be constructed for kinetic parameters for a specific reaction, detailing the calculated activation energies and Gibbs free energies of activation.
Q & A
Q. What are the optimal synthetic routes for Chloro(bis-pentafluoroethyl)phosphine, and how can reaction conditions be optimized?
Methodological Answer : Synthesis typically involves reacting bis-pentafluoroethylphosphine with chlorine gas under inert conditions (e.g., Schlenk line techniques). Key parameters include temperature control (e.g., 0–5°C to avoid side reactions) and stoichiometric ratios. For example, analogous chloro-phosphine syntheses (e.g., Chlorodicyclohexylphosphine) require precise molar ratios of phosphorus precursors to halogenating agents to minimize byproducts . Purification via fractional distillation under reduced pressure (e.g., 12 mmHg for Chlorodicyclohexylphosphine) is critical, with yields dependent on solvent choice (e.g., anhydrous THF or hexane) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer : Due to its high reactivity and potential toxicity, strict safety measures are required:
- Controlled Environment : Use gloveboxes or fume hoods with nitrogen purging to prevent hydrolysis or oxidation .
- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and flame-retardant lab coats.
- Storage : Sealed ampules under inert gas (argon) at ≤4°C to avoid degradation.
Refer to SDS guidelines for related phosphine chlorides, which emphasize immediate neutralization of spills with sodium bicarbonate .
Q. How is this compound characterized structurally and spectroscopically?
Methodological Answer :
- NMR Spectroscopy : P NMR is critical for confirming phosphorus coordination. For example, Chloro(diethyl)phosphine exhibits a P shift at δ 85–90 ppm, while fluorinated analogs may show deshielding due to electron-withdrawing effects .
- X-ray Crystallography : Resolves bond angles and distances (e.g., P–Cl bond length ~2.05 Å in related compounds) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns (e.g., [M-Cl] fragments).
Advanced Research Questions
Q. What role does this compound play in catalytic cross-coupling reactions?
Methodological Answer : This compound serves as a ligand precursor for transition-metal catalysts (e.g., Au, Pd). For example:
- Gold Catalysis : Chloro-phosphine ligands enhance oxidative addition rates in C–C bond formation. Analogous complexes (e.g., Chloro[2-di-tert-butylphosphino]gold(I)) show high turnover numbers in Suzuki-Miyaura reactions .
- Mechanistic Insight : Kinetic studies (e.g., stopped-flow UV-Vis) reveal ligand dissociation rates correlate with catalytic efficiency .
Q. How do fluorinated substituents influence the electronic properties of this compound?
Methodological Answer :
- Computational Analysis : Density Functional Theory (DFT) calculates electron-withdrawing effects of pentafluoroethyl groups, lowering the phosphorus lone pair’s energy (e.g., LUMO levels ~-1.5 eV vs. non-fluorinated analogs) .
- Spectroscopic Validation : F NMR shows coupling constants (e.g., ~70 Hz) reflecting hyperconjugative interactions .
Q. What environmental persistence and toxicity profiles are associated with this compound?
Methodological Answer :
- Environmental Fate : Fluorinated phosphines exhibit moderate persistence in aquatic systems (half-life >30 days). Biodegradation studies via OECD 301F tests show <10% mineralization in 28 days .
- Toxicity Screening : In vitro assays (e.g., Ames test for mutagenicity) and acute toxicity studies (e.g., LD50 >500 mg/kg in rodents) are recommended. Data from analogous phosphorus flame retardants suggest low bioaccumulation potential (log Kow <3.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
